molecular formula C14H12O3 B14456172 4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde CAS No. 69048-74-4

4-Hydroxy-5-methoxy[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B14456172
CAS No.: 69048-74-4
M. Wt: 228.24 g/mol
InChI Key: JEOJJYZGRWBZAW-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with hydroxy, methoxy, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as sodium carbonate, and a solvent like tetrahydrofuran (THF) or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions, where they direct incoming electrophiles to ortho and para positions relative to themselves.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but with a single benzene ring.

    4-Hydroxy-2-methoxybenzaldehyde: Another similar compound with different substitution patterns on the benzene ring.

    4-Hydroxy-5-methoxy-2-methylbenzaldehyde: Contains a methyl group instead of a biphenyl structure.

Uniqueness

4-Hydroxy-5-methoxy[1,1’-biphenyl]-2-carbaldehyde is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure allows for greater rigidity and potential for π-π stacking interactions, making it valuable in materials science and drug design.

Properties

CAS No.

69048-74-4

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5-hydroxy-4-methoxy-2-phenylbenzaldehyde

InChI

InChI=1S/C14H12O3/c1-17-14-8-12(10-5-3-2-4-6-10)11(9-15)7-13(14)16/h2-9,16H,1H3

InChI Key

JEOJJYZGRWBZAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC=CC=C2)C=O)O

Origin of Product

United States

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